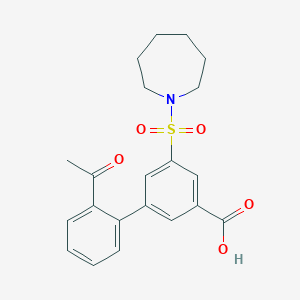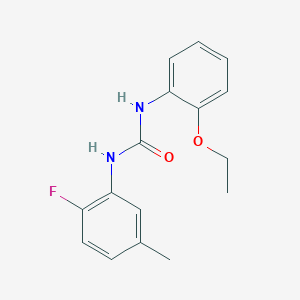
N-(sec-butyl)-N'-(3-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-N'-(3-fluorophenyl)urea, commonly known as Sunitinib, is a small molecule inhibitor that has been used in the treatment of various cancers. It belongs to the class of tyrosine kinase inhibitors, which are compounds that target the enzymes responsible for the growth and spread of cancer cells. Sunitinib has been approved by the FDA for the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.
Mecanismo De Acción
Sunitinib inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, which are essential for the growth and survival of cancer cells. Sunitinib also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors.
Biochemical and Physiological Effects
Sunitinib has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential for the spread of tumors to other parts of the body. Sunitinib has been shown to reduce tumor size and improve survival rates in patients with renal cell carcinoma and gastrointestinal stromal tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Sunitinib is its broad-spectrum activity against multiple tyrosine kinases. This makes it a useful tool for studying the role of these enzymes in cancer cell growth and survival. However, one limitation of Sunitinib is its relatively low potency compared to other tyrosine kinase inhibitors. This can make it difficult to achieve complete inhibition of the target enzyme in some experiments.
Direcciones Futuras
There are several areas of future research for Sunitinib. One area of interest is the development of combination therapies that use Sunitinib in combination with other anti-cancer drugs. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to Sunitinib treatment. Finally, there is ongoing research into the development of new tyrosine kinase inhibitors that are more potent and selective than Sunitinib.
Métodos De Síntesis
The synthesis of Sunitinib involves a multi-step process that begins with the reaction of 3-fluoroaniline and sec-butyl isocyanate to form N-(sec-butyl)-3-fluoroaniline. This intermediate is then reacted with 4-chlorobenzoyl chloride to form N-(sec-butyl)-N'-(3-fluorophenyl)urea. The final product is obtained after several purification steps.
Aplicaciones Científicas De Investigación
Sunitinib has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Sunitinib works by targeting multiple tyrosine kinases, including VEGFR, PDGFR, and c-KIT, which are involved in the growth and spread of cancer cells.
Propiedades
IUPAC Name |
1-butan-2-yl-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-3-8(2)13-11(15)14-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPXZYQJDTZCLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-2-[2-(3-nitrophenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5423454.png)
![5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5423462.png)
![N-isopropyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-morpholin-4-ylbenzamide](/img/structure/B5423472.png)

![N-(2,6-difluoro-3-methoxybenzyl)-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5423484.png)

![4-[(2-chlorobenzyl)oxy]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B5423493.png)
![5-(4-fluorophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5423501.png)

![N~1~-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-D-leucinamide](/img/structure/B5423517.png)
![N-{5-[2-(3-nitrophenyl)vinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5423532.png)
![methyl 1-[({[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}amino)carbonyl]cyclopropanecarboxylate](/img/structure/B5423544.png)
![ethyl 4-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B5423547.png)